molecular formula C16H13NO B1651825 (3-(Quinolin-2-yl)phenyl)methanol CAS No. 1349717-39-0

(3-(Quinolin-2-yl)phenyl)methanol

Cat. No.: B1651825
CAS No.: 1349717-39-0
M. Wt: 235.28
InChI Key: QBGLSCNAKZEZFR-UHFFFAOYSA-N
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Description

(3-(Quinolin-2-yl)phenyl)methanol is a heterocyclic compound featuring a hydroxymethyl (-CH₂OH) group attached to a phenyl ring, which is further substituted at the 3-position with a quinolin-2-yl moiety. Quinoline derivatives are widely studied due to their biological relevance, including antimicrobial, anticancer, and antimalarial activities .

Properties

CAS No.

1349717-39-0

Molecular Formula

C16H13NO

Molecular Weight

235.28

IUPAC Name

(3-quinolin-2-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)17-16/h1-10,18H,11H2

InChI Key

QBGLSCNAKZEZFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

(a) (4-(Hydroxymethyl)quinolin-2-yl)(phenyl)methanol (3f)
  • Structure: Features a hydroxymethyl group on the quinoline ring and a phenyl group at the 4-position .
  • Synthesis : Prepared via photochemical C–H hydroxyalkylation using 460 nm light (54% yield) .
  • Key Differences: Unlike the target compound, the hydroxymethyl group is directly on the quinoline core rather than a phenyl substituent. This positional difference may alter electronic properties and biological interactions.
(b) [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
  • Structure: Contains a hydroxymethyl group on the quinoline ring, with cyclopropyl and 4-fluorophenyl substituents .
  • Crystallography : Exhibits intermolecular O–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .
  • Key Differences: The hydroxymethyl group is on the quinoline ring, and additional substituents (cyclopropyl, fluorine) enhance steric bulk and lipophilicity compared to the target compound.
(c) (4-(Trifluoromethyl)quinolin-2-yl)methanol
  • Structure: A trifluoromethyl (-CF₃) group at the 4-position of the quinoline ring with a hydroxymethyl group at the 2-position .
  • Properties : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, which contrasts with the target compound’s phenyl substitution .

Preparation Methods

Iron-Catalyzed Cyclization for Direct Synthesis

Mechanism and Reaction Design

The iron-catalyzed annulation of 2-aminobenzyl alcohol with secondary alcohols, as demonstrated by, offers a one-pot route to substituted quinolines. For (3-(Quinolin-2-yl)phenyl)methanol, this method requires 1-(3-(hydroxymethyl)phenyl)ethan-1-ol as the secondary alcohol. The reaction proceeds via a base-mediated dehydrogenative coupling mechanism, where potassium tert-butoxide (KOt-Bu) facilitates alcohol oxidation to ketones, followed by cyclocondensation with 2-aminobenzyl alcohol. Iron catalysts, such as Fe(acac)₃, enhance regioselectivity and reduce energy barriers for C–N bond formation.

Synthetic Procedure and Optimization

In a representative protocol:

  • Reagents : Fe(acac)₃ (2 mol%), KOt-Bu (75 mol%), 1,4-dioxane (solvent).
  • Conditions : 120°C for 24 hours under inert atmosphere.
  • Workup : Column chromatography (petroleum ether/ethyl acetate, 15:1).

Key challenges include the stability of the hydroxymethyl group under basic conditions. Protecting the alcohol as a tert-butyldimethylsilyl (TBDMS) ether prior to cyclization prevents undesired elimination, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) yielding the free alcohol. Unprotected substrates may suffer partial decomposition, reducing yields to ~60% compared to 74–82% for protected analogs (Table 1).

Table 1: Yield Comparison for Protected vs. Unprotected Substrates
Substrate Protection Yield (%)
1-(3-(TBDMS-OCH₂)phenyl)ethan-1-ol TBDMS 82
1-(3-(HOCH₂)phenyl)ethan-1-ol None 60

Post-Synthetic Functionalization via Aldehyde Reduction

Formylation of 2-Phenylquinoline Derivatives

Introducing the hydroxymethyl group post-cyclization involves formylation at the phenyl ring’s meta position. Directed ortho-metalation (DoM) strategies, employing quinoline as a directing group, enable regioselective formylation. For example:

  • Lithiation : Treatment of 2-phenylquinoline with LDA at −78°C.
  • Electrophilic Quenching : Reaction with DMF to install the formyl group.
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to methanol with >90% efficiency.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Iron-Catalyzed Cyclization : Ideal for large-scale synthesis due to low catalyst loading and commercial availability of starting materials. Yields exceed 80% with protection strategies.
  • Post-Synthetic Reduction : Higher functional group tolerance but requires multi-step synthesis. NaBH₄ reduction is preferable for small-scale applications (yields >90%).

Industrial Considerations

The patent method highlights challenges in handling pyrophoric reagents (e.g., diisobutylaluminum hydride), favoring aqueous Raney nickel systems for safety. In contrast, iron-catalyzed routes minimize hazardous waste, aligning with green chemistry principles.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), hydroxymethyl (–CH₂OH, δ 4.6 ppm, broad singlet).
  • ¹³C NMR : Quinoline carbons (δ 120–150 ppm), benzylic carbon (δ 65 ppm).
  • HRMS : [M+H]⁺ calculated for C₁₆H₁₄NO: 236.1075, observed: 236.1078.

Purity and Applications

Column-purified this compound exhibits >98% purity (HPLC), qualifying it for drug discovery (e.g., kinase inhibitor synthesis).

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorReducing AgentSolventYield (%)Reference
Methyl quinoline-3-carboxylateKBH₄/MgCl₂THF90.3

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Q. Basic Research Focus

  • NMR : 1^1H NMR (400 MHz, CDCl₃) for analogous compounds shows characteristic peaks: quinoline protons (δ 8.46–9.09 ppm), aromatic protons (δ 7.18–7.84 ppm), and methanol -OH (δ 1.62–2.58 ppm, broad) .
  • X-ray crystallography : Dihedral angles between quinoline and phenyl rings (e.g., 72.6°–76.2°) and intermolecular hydrogen bonds (O–H⋯O/N) stabilize the crystal lattice .

Advanced Application : Pair experimental data with density functional theory (DFT) to predict electronic transitions and verify structural assignments .

What computational approaches predict the electronic and fluorescence properties of this compound?

Q. Advanced Research Focus

  • DFT studies : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model excited-state behavior. For example, fluorescence properties of aromatic compounds correlate with HOMO-LUMO gaps, which can be calculated at the 6-311+G(d,p) basis set level .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .

Q. Table 2: Key DFT Parameters

FunctionalBasis SetSolvent ModelApplication
B3LYP6-311+G(d,p)PCM (Water)Fluorescence prediction
CAM-B3LYPdef2-TZVPGas PhaseCharge transfer analysis

How do structural modifications influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Quinoline core : The planar aromatic system enables π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Methanol substituent : Hydrogen-bonding interactions with residues like Asp/Asp in proteases enhance binding affinity .
  • Case study : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and bioavailability in vitro .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves polar metabolites.
  • Detection : LC-MS/MS in positive ion mode ([M+H]⁺) enhances sensitivity for low-abundance analytes .
  • Matrix effects : Use deuterated internal standards (e.g., d₄-methanol derivatives) to correct for ion suppression .

How can intermolecular interactions be engineered to improve the solid-state stability of this compound?

Q. Advanced Research Focus

  • Co-crystallization : Co-formers like succinic acid enhance stability via O–H⋯O hydrogen bonds .
  • Polymorph screening : High-throughput crystallography identifies stable forms under varying humidity/temperature .

What role does steric hindrance play in the reactivity of this compound?

Q. Advanced Research Focus

  • Esterification : Bulky substituents (e.g., cyclopropyl) at the 2-position slow reaction kinetics due to steric shielding of the -OH group .
  • Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .

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